
1-(3-Cyano-4-methylphenyl)-3-methylthiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves the reaction of isothiocyanates with amines or other nucleophiles in the presence of suitable solvents such as dry tetrahydrofuran . For instance, 1-(isomeric methylbenzoyl)-3-(4-trifluoromethylphenyl)thioureas were synthesized using reactions of methylbenzoyl isothiocyanates with 4-aminotrifluorotoluene . Similarly, 3-cyano-2-methyl-1-phenylisothiourea reacted with silver nitrate and triethylamine to produce various carbodiimides and triazines . These methods could potentially be adapted for the synthesis of "1-(3-Cyano-4-methylphenyl)-3-methylthiourea."
Molecular Structure Analysis
The molecular structures of related compounds have been elucidated using techniques such as X-ray crystallography, FT-IR, Raman spectroscopy, and multinuclear NMR . For example, the crystal structure of 2-methylthio-3-cyano-7-(4-methoxyphenyl)-pyrazolo[1,5-a]pyrimidine was determined, revealing a coplanar arrangement of ring atoms in the pyrazolopyrimidine moiety . These techniques could be employed to analyze the molecular structure of "this compound."
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through various reactions. For instance, cyano(ethoxycarbonothioylthio)methyl benzoate was used as a one-carbon radical equivalent for acyl unit introduction via xanthate transfer radical addition to olefins . Additionally, 3-cyano-2-methyl-1-phenylisothiourea underwent reactions with isocyanates, isothiocyanates, and carbodiimides to afford tetrahydro-1,3,5-triazines . These studies provide insights into the potential reactivity of "this compound" in similar chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized, including their vibrational spectral characteristics and solid-state structures . For example, the intermolecular interactions in the crystal structures of cyanophenyl-substituted dithia- and diselenadiazolyl radicals were analyzed, revealing cofacial dimerization and ribbonlike arrays . These findings could inform the analysis of the physical and chemical properties of "this compound."
Scientific Research Applications
Anticancer Activity
The compound 1-(4-Hexylbenzoyl)-3-methylthiourea, a related thiourea derivative, has been synthesized and evaluated for its anticancer activity against various cancer cell lines, including HeLa, T47D, WiDr, and MCF7 cells. Its promising anticancer potential is highlighted by better activity compared to the control substance, hydroxyurea (Ruswanto, Mardianingrum, Lestari, Nofianti, & Siswandono, 2018).
Coordination Polymers and Molecular Structures
Research on coordination polymers and molecular structures has involved thiourea derivatives, with mercury(II) halides forming six new complexes. These complexes exhibit diverse stoichiometries, molecular organizations, and a unique hydrogen bonding pattern, contributing to the understanding of coordination chemistry and potential applications in material science (Okuniewski, Rosiak, Chojnacki, & Becker, 2015).
Biological Activities and DNA-binding Studies
A study on new nitrosubstituted acyl thioureas has provided insights into their interaction with DNA, alongside evaluating their antioxidant, cytotoxic, antibacterial, and antifungal activities. This research opens pathways for developing novel therapeutic agents based on thiourea derivatives (Tahir, Badshah, Hussain, Tahir, Tabassum, Patujo, & Rauf, 2015).
Corrosion Inhibition
Phenylthiourea derivatives have been identified as effective corrosion inhibitors for carbon steel in acidic conditions. Their adsorption behavior and synergistic effects with anions offer valuable insights for industrial applications, particularly in enhancing the durability of metals (Fouda & Hussein, 2012).
Enantioselective Catalysis
Isothioureas have been used to catalyze the enantioselective addition of 4-nitrophenyl esters to iminium ions, demonstrating the potential of thiourea derivatives in asymmetric synthesis. This method provides a novel approach for the production of β-amino amide products with high yield and enantioselectivity, beneficial for pharmaceutical synthesis (Arokianathar, Frost, Slawin, Stead, & Smith, 2018).
Mercury Sensing and Bioimaging
Thiourea derivatives have been developed as highly selective and sensitive fluorescent chemodosimeters for MeHg+ and Hg2+ ions. Their low cytotoxicity and excellent cell membrane permeability enable the effective detection and imaging of mercury in living cells, presenting significant advancements in environmental monitoring and biological research (Deng, Gong, Han, Zhu, Iqbal, Liu, Qin, & Guo, 2017).
properties
IUPAC Name |
1-(3-cyano-4-methylphenyl)-3-methylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-7-3-4-9(5-8(7)6-11)13-10(14)12-2/h3-5H,1-2H3,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLDNZFYJAOICRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

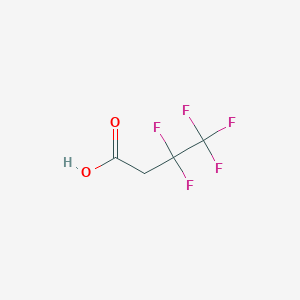
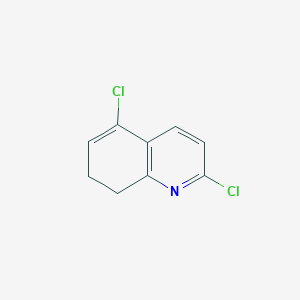
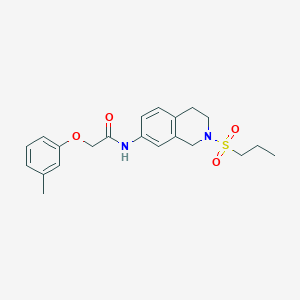
![3-(9H-Fluoren-9-ylmethoxycarbonylamino)-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid](/img/structure/B2503034.png)
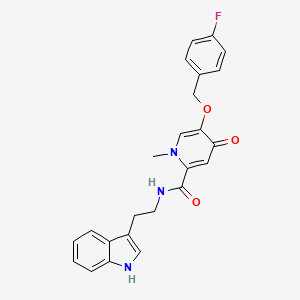



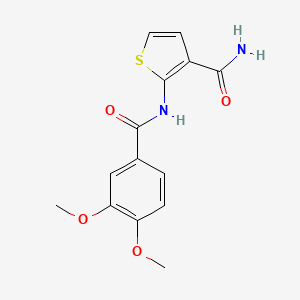
![5-chloro-2-(methylsulfanyl)-N-{[2-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]methyl}pyrimidine-4-carboxamide](/img/structure/B2503045.png)
![1-(2,3-Dimethylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2503046.png)
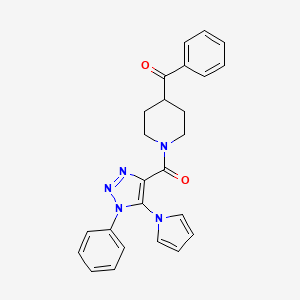

![2-[({3-Bromoimidazo[1,2-a]pyridin-2-yl}methyl)sulfanyl]benzoic acid hydrobromide](/img/structure/B2503049.png)